molecular formula C13H28N2O B14425142 N-[2-(Dibutylamino)ethyl]propanamide CAS No. 82154-67-4

N-[2-(Dibutylamino)ethyl]propanamide

Cat. No.: B14425142
CAS No.: 82154-67-4
M. Wt: 228.37 g/mol
InChI Key: BNGCJAQWJLUGNP-UHFFFAOYSA-N
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Description

N-[2-(Dibutylamino)ethyl]propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a dibutylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(Dibutylamino)ethyl]propanamide can be synthesized through a condensation reaction between propanoic acid and a dibutylaminoethylamine derivative. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dibutylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(Dibutylamino)ethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-[2-(Dibutylamino)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a similar structure but lacking the dibutylaminoethyl group.

    N,N-Dibutylpropanamide: Similar in structure but with different substituents on the nitrogen atom.

    N,N-Dimethylpropanamide: Another related compound with different alkyl groups attached to the nitrogen.

Uniqueness

N-[2-(Dibutylamino)ethyl]propanamide is unique due to the presence of the dibutylaminoethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

82154-67-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[2-(dibutylamino)ethyl]propanamide

InChI

InChI=1S/C13H28N2O/c1-4-7-10-15(11-8-5-2)12-9-14-13(16)6-3/h4-12H2,1-3H3,(H,14,16)

InChI Key

BNGCJAQWJLUGNP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCNC(=O)CC

Origin of Product

United States

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